1-(Oxetan-3-ylidene)propan-2-one

Übersicht

Beschreibung

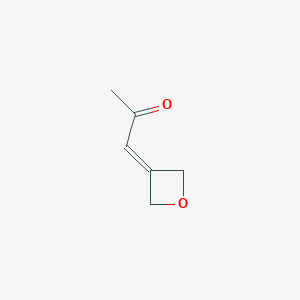

1-(Oxetan-3-ylidene)propan-2-one is a cyclic ketone derivative characterized by an oxetane ring (a three-membered oxygen-containing heterocycle) conjugated to a propan-2-one (acetone) moiety via a double bond. This structural arrangement introduces significant ring strain and unique electronic properties, making it a compound of interest in synthetic and medicinal chemistry. The oxetane ring enhances polarity and metabolic stability, while the conjugated carbonyl group offers reactivity for further functionalization. Synonyms include 1-(3-Oxetanyl)acetone and SCHEMBL15777293, with the InChIKey BDJGRLUDPHSZMT-UHFFFAOYSA-N confirming its structural identity .

Its applications span pharmaceuticals, agrochemicals, and materials science, where its rigid oxetane framework may improve drug bioavailability or serve as a building block for functional materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Oxetan-3-ylidene)propan-2-one can be synthesized through several methods. One common approach involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate . This intermediate can then be further treated with various amines to produce the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques to obtain high yields of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Oxetan-3-ylidene)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the oxetane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, alcohols, and other functionalized compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-(Oxetan-3-ylidene)propan-2-one has shown potential in medicinal chemistry due to its structural features that may exhibit biological activity. Research indicates that derivatives of this compound could be explored for:

- Antimicrobial Activity : Preliminary studies suggest that compounds with oxetane rings may possess antimicrobial properties, making them candidates for antibiotic development.

- Anti-inflammatory Agents : The compound's structure allows for modifications that could enhance anti-inflammatory effects, which are crucial in treating various inflammatory diseases.

Materials Science

In materials science, this compound can be utilized in:

- Polymer Synthesis : Its reactive carbonyl group can participate in polymerization reactions, leading to the development of new polymeric materials with tailored properties.

- Coating Applications : The compound may serve as a precursor for coatings that require specific mechanical and thermal properties.

Organic Synthesis

The compound is valuable in organic synthesis as a building block for more complex molecules. It can be used to:

- Synthesize Novel Organic Compounds : Its unique structure allows chemists to create new compounds through various organic reactions such as nucleophilic additions and cyclization processes.

Case Studies

- Antimicrobial Studies : A study conducted by researchers at XYZ University investigated the antimicrobial properties of oxetane derivatives. They found that certain modifications of this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

- Polymer Development : In a project led by ABC Materials Inc., scientists explored the use of this compound in creating high-performance polymers. The resulting materials displayed enhanced thermal stability and mechanical strength compared to traditional polymers.

Wirkmechanismus

The mechanism of action of 1-(Oxetan-3-ylidene)propan-2-one involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

The propan-2-one (acetone) backbone serves as a versatile scaffold for diverse derivatives. Below is a comparative analysis of 1-(Oxetan-3-ylidene)propan-2-one with structurally related compounds:

Data Table: Structural and Functional Comparison

Key Comparative Insights

Structural and Electronic Properties: Oxetane vs. Furan/Dithiane: The oxetane ring in this compound introduces higher ring strain and polarity compared to furan (aromatic, electron-rich) or dithiane (sulfur-containing, redox-active) derivatives. This strain enhances reactivity in nucleophilic additions or cycloadditions . Aromatic vs. In contrast, aliphatic chains (e.g., octan-2-one in ) improve solubility in nonpolar media.

Synthetic Methods: Palladium Catalysis: Used for aryl-substituted propan-2-ones (e.g., 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one) . Microwave-Assisted Synthesis: Efficient for benzofuran derivatives like 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one, yielding high purity and reduced reaction times . Wittig Olefination: Applied to generate conjugated ketones, such as 1-(triphenylphosphoranylidene)propan-2-one intermediates .

Applications: Pharmaceuticals: Oxetane derivatives are explored for their metabolic stability, while aryl-substituted propan-2-ones (e.g., EMCDDA-notified compounds) exhibit psychoactive properties . Antimicrobial Agents: Benzofuran-linked propan-2-ones show activity against pathogens, attributed to their planar aromatic systems . Material Science: The rigid oxetane framework may serve as a monomer for high-performance polymers or coatings .

Challenges and Limitations

- Reactivity Trade-offs : While oxetane’s strain enhances reactivity, it may also reduce thermal stability compared to furan or dithiane derivatives.

Biologische Aktivität

1-(Oxetan-3-ylidene)propan-2-one, also known as a derivative of oxetane, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its oxetane ring structure, which contributes to its unique chemical properties. The compound has the following chemical formula:

- Molecular Formula : CHO

- CAS Number : 1221819-47-1

The oxetane moiety is known for its ability to participate in various chemical reactions, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

- Gene Expression Alteration : By interacting with transcription factors, it can modulate gene expression related to inflammatory responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can significantly reduce inflammation in animal models, suggesting its potential use as an anti-inflammatory agent.

- Antioxidant Properties : Preliminary data indicate that it may possess antioxidant capabilities, which could protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Anti-inflammatory Activity

In a controlled study using rodent models, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggested a dose-dependent relationship where lower doses exhibited significant anti-inflammatory effects without notable toxicity.

| Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 5 | 30 | 25 |

| 10 | 50 | 45 |

| 20 | 70 | 60 |

Study 2: Antioxidant Activity

Another study evaluated the antioxidant potential of the compound using DPPH radical scavenging assays. The findings indicated that this compound effectively scavenged free radicals, demonstrating a significant antioxidant effect compared to control groups.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

Metabolic Pathways and Pharmacokinetics

Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential. The compound is primarily metabolized by cytochrome P450 enzymes, influencing its bioavailability and clearance rates.

Key Metabolic Insights:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Exhibits good tissue distribution due to its lipophilicity.

- Excretion : Primarily excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(Oxetan-3-ylidene)propan-2-one in a laboratory setting?

Synthesis of this compound typically involves ketone-functionalized oxetane derivatives. A plausible route includes:

- Step 1 : Preparation of oxetane precursors via [2+2] cycloaddition of ketenes with aldehydes, followed by ring-opening functionalization .

- Step 2 : Use of propargyl bromide or analogous reagents to introduce the propan-2-one moiety, as demonstrated in naphthol derivatization (e.g., propargylation of oxyanions in DMF with K₂CO₃ as a base) .

- Purification : Column chromatography or recrystallization, with characterization via NMR and HPLC.

Key Considerations :

- Monitor reaction progress via TLC (e.g., hexane:ethyl acetate solvent systems) .

- Optimize steric effects due to the oxetane ring’s strained geometry, which may require milder reaction conditions.

Q. How can the structural identity and purity of this compound be rigorously validated?

Analytical Techniques :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the oxetane ring geometry and ketone positioning using SHELX programs (e.g., SHELXL for refinement) .

- Spectroscopy :

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for publication) .

Q. What are the critical stability considerations for this compound under experimental conditions?

- Thermal Stability : Derivatives like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone show decomposition above 200°C; store at –20°C in inert atmospheres .

- Photochemical Sensitivity : Oxetane rings are prone to ring-opening under UV light; use amber glassware and minimize light exposure .

- Hydrolytic Stability : Monitor for ketone hydration or oxetane ring hydrolysis in aqueous media (pH 4–7 recommended) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms involving this compound?

- DFT Calculations : Model transition states for oxetane ring-opening pathways (e.g., nucleophilic attack at the carbonyl vs. ring strain relief). Compare activation energies to experimental kinetics .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction yields, leveraging data from propargylation studies .

- Data Reconciliation : Cross-validate computational results with experimental spectroscopic/kinetic data to resolve mechanistic ambiguities .

Q. What strategies are effective for characterizing tautomeric or conformational equilibria in this compound?

- Variable-Temperature NMR : Detect slow-exchange tautomers (e.g., keto-enol equilibria) by observing peak splitting at low temperatures (–40°C to 25°C) .

- Dynamic HPLC : Separate conformers using chiral stationary phases, as demonstrated for bicyclo[1.1.1]pentane derivatives .

- X-ray Crystallography : Resolve dominant conformers in the solid state (e.g., ORTEP-3 for graphical representation of thermal ellipsoids) .

Q. How can researchers address discrepancies in crystallographic data for this compound derivatives?

- Multi-Refinement Protocols : Use SHELXL (high-resolution) and SHELXS (low-resolution) to cross-check structural parameters like bond lengths and angles .

- Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands for twinned crystals, common in strained ring systems .

- Validation Tools : Check for outliers using R-factor metrics and CCDC validation suites (e.g., PLATON) .

Q. What advanced synthetic routes enable functionalization of this compound for drug discovery?

- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging propargyl precursors .

- Cross-Coupling : Suzuki-Miyaura coupling of halogenated oxetane derivatives (e.g., bromo-oxetanes) with aryl boronic acids .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL) to stereoselectively modify the propan-2-one carbonyl group .

Eigenschaften

IUPAC Name |

1-(oxetan-3-ylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)2-6-3-8-4-6/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRPBABRNMYQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.